molecular formula C19H16Cl2N4O2S B2358716 1-[[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-1-methyl-3-phenylthiourea CAS No. 1023578-37-1

1-[[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-1-methyl-3-phenylthiourea

Cat. No.: B2358716
CAS No.: 1023578-37-1
M. Wt: 435.32
InChI Key: HKYKUSMJVKNHGK-UHFFFAOYSA-N
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Description

The compound “1-[[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-1-methyl-3-phenylthiourea” is a derivative of diclofenac, a non-steroidal anti-inflammatory drug (NSAID) widely used in the treatment of osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis . It is a novel molecule comprising a hydrogen sulfide (H2S)-releasing dithiol-thione moiety attached by an ester linkage to diclofenac .


Chemical Reactions Analysis

The compound undergoes metabolic and co-metabolic transformations. In the presence of an external carbon source (glucose), the elimination rate increased to approximately 82%. GC-MS analysis detected and identified one metabolite as 1- (2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one; it was produced as a consequence of dehydration and lactam formation reactions .

Scientific Research Applications

Antimicrobial Activity

  • A study synthesized new compounds including 1-[[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-1-methyl-3-phenylthiourea, which demonstrated significant antimicrobial activity. This highlights its potential in developing antimicrobial agents (Patel & Barat, 2010).

Photophysical and Nonlinear Optical Behavior

  • Research on novel 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones, related to the mentioned compound, revealed promising nonlinear optical properties. These properties suggest applications in the field of photonics and optical limiting (Murthy et al., 2013).

Anticancer and Antimicrobial Agents

  • A study developed novel biologically potent heterocyclic compounds, including derivatives of the mentioned chemical, which were evaluated for anticancer activity. Some compounds exhibited high potency, indicating potential use in cancer treatment (Katariya et al., 2021).

Structural Analysis and Chemical Properties

  • Structural, vibrational, and quantum chemical analyses of related compounds have been conducted, providing deeper insights into their chemical characteristics and potential applications in various fields, including drug development (Wojciechowski & Płoszaj, 2020).

Mechanism of Action

The mechanism of action of this compound is likely similar to that of diclofenac, which inhibits cyclooxygenase (COX)-1 and -2, the enzymes responsible for producing prostaglandins (PGs). PGs contribute to inflammation and pain signaling .

Properties

IUPAC Name

1-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-1-methyl-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N4O2S/c1-11-15(17(24-27-11)16-13(20)9-6-10-14(16)21)18(26)23-25(2)19(28)22-12-7-4-3-5-8-12/h3-10H,1-2H3,(H,22,28)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYKUSMJVKNHGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NN(C)C(=S)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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